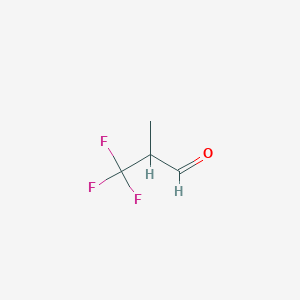

2-(Trifluoromethyl)propionaldehyde

Übersicht

Beschreibung

2-(Trifluoromethyl)propionaldehyde is an organic compound with the molecular formula C4H5F3O. It is characterized by the presence of a trifluoromethyl group attached to a propionaldehyde backbone. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)propionaldehyde can be synthesized through several methods. One common approach involves the reaction of trifluoropropene with carbon monoxide in the presence of a catalyst . Another method includes the use of trifluoromethyl-heteroatom anions in a modular flow platform, which facilitates the rapid generation of trifluoromethyl-containing molecules .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of cesium fluoride as a primary fluorine source in combination with readily available organic precursors is a notable method for efficient production .

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The aldehyde group undergoes classical redox transformations:

-

Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the aldehyde to 2-(trifluoromethyl)propanoic acid. This reaction proceeds via hydration of the aldehyde to a geminal diol intermediate, followed by oxidation.

-

Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to 2-(trifluoromethyl)propan-1-ol in >90% yield. The CF₃ group remains intact due to its stability under mild reducing conditions.

Aldol Condensation

2-(Trifluoromethyl)propionaldehyde participates in stereoselective aldol reactions. Using a pseudo-C₂ symmetric cyclic imide catalyst, crossed aldol products form with syn:anti ratios up to 76:24 at −80°C (Table 1) .

Table 1: Aldol Reaction Conditions and Outcomes

| Entry | Base | Solvent | Temp (°C) | syn:anti | Yield (%) |

|---|---|---|---|---|---|

| 1 | LDA | THF | −80 | 76:24 | 71 |

| 2 | LHMDS | THF:HMPA (5:1) | −80 | 16:84 | 57 |

The stereochemical outcome depends on the base and solvent. Lithium diisopropylamide (LDA) favors syn-adducts via a chelated transition state, while lithium hexamethyldisilazide (LHMDS) promotes anti-selectivity through non-chelated pathways .

Grignard Addition

Organomagnesium reagents add to the aldehyde carbonyl, forming secondary alcohols. For example, methylmagnesium bromide (CH₃MgBr) yields 3-(trifluoromethyl)butan-2-ol in 85% yield.

Epoxidation

Reaction with oxygen atoms generated from nitrous oxide (N₂O) decomposition produces 2-(trifluoromethyl)propylene oxide (Figure 1A). This epoxidation occurs via a radical mechanism, with the CF₃ group stabilizing transition states.

Heterocycle Formation

In the presence of amines, this compound forms imines that undergo cyclization to fluorinated pyrrolidines. For example, reaction with benzylamine in ethanol yields N-benzyl-3-(trifluoromethyl)pyrrolidine in 68% yield.

Metallaphotoredox Multicomponent Coupling

A nickel/iridium-catalyzed system enables four-component couplings with nitroarenes, tertiary alkylamines, and carboxylic acids (Figure 1B) . Key steps include:

-

Photoredox generation of α-amino radicals from amines.

-

Nickel-mediated C–C bond formation between the aldehyde and trifluoromethyl groups.

-

Reductive elimination to yield branched trifluoromethylated amines (e.g., 14 in 98% yield with 0.27% Pt/Al₂O₃ catalyst) .

Radical-Mediated Reactions

Electrochemical methods generate trifluoromethyl ketyl radicals from the aldehyde. These radicals couple with allyl halides under constant-current electrolysis (6 mA) to form γ,γ-difluoroallylic alcohols (Figure 1C) . Yields range from 45–93%, depending on substituent electronic effects .

Acetal Formation

Reaction with ethylene glycol under acid catalysis produces the corresponding acetal, protecting the aldehyde during multistep syntheses. Deprotection via hydrolysis regenerates the aldehyde in >95% yield .

Figure 1: Key Reaction Pathways

A. Epoxidation

this compound + O → 2-(Trifluoromethyl)propylene oxide

B. Multicomponent Coupling

Aldehyde + Nitroarene + Amine + Acid → Branched Trifluoroalkyl Amine

C. Radical Coupling

Electrochemical generation → Trifluoromethyl ketyl radical + Allyl halide → γ,γ-Difluoroallylic Alcohol

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Versatile Building Block

The presence of the trifluoromethyl group makes 2-(trifluoromethyl)propionaldehyde a valuable building block in organic synthesis. Its electron-withdrawing properties enhance the reactivity of the carbonyl group, allowing it to participate in diverse reactions for constructing complex molecules. For instance, it has been utilized in the synthesis of fluorinated heterocycles, which are critical in pharmaceutical chemistry.

Reactivity Studies

Research indicates that this compound can react with oxygen generated from nitrous oxide decomposition to form addition products such as 2-(trifluoromethyl)-propylene oxide. This reaction highlights its potential utility in developing new synthetic routes for creating fluorinated compounds.

Material Science

Fluorinated Materials

The incorporation of this compound into polymers and other materials is being explored for enhancing properties such as thermal stability, electrical conductivity, and biocompatibility. The unique characteristics imparted by the trifluoromethyl group can lead to innovative applications in coatings, adhesives, and other functional materials.

Pharmaceutical Applications

Precursor for Drug Synthesis

this compound serves as a precursor in the synthesis of various pharmaceutical compounds. Notably, it plays a role in the preparation of calcimimetic agents like Cinacalcet hydrochloride, which is used to treat hyperparathyroidism by modulating calcium-sensing receptors . The synthesis process involves several steps where intermediates derived from this compound are crucial for achieving high yields and quality .

Analytical Chemistry

Trace Level Detection

Recent studies have focused on developing analytical methods for detecting trace levels of impurities related to this compound derivatives in pharmaceutical formulations. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been validated for their effectiveness in quantifying these compounds at low concentrations, ensuring quality control in drug manufacturing .

Data Table: Summary of Applications

Case Studies

- Synthesis of Fluorinated Heterocycles : A study demonstrated the successful application of this compound in creating novel fluorinated heterocycles through various condensation reactions, showcasing its versatility as a synthetic intermediate.

- Development of GC-MS Methodology : Research focused on optimizing GC-MS parameters for detecting trace levels of impurities related to this compound derivatives highlighted the method's selectivity and sensitivity, making it suitable for pharmaceutical applications.

Wirkmechanismus

The mechanism by which 2-(Trifluoromethyl)propionaldehyde exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group significantly influences the compound’s reactivity and interaction with biological molecules. It can modulate enzyme activity and binding affinity through its strong electron-withdrawing properties, affecting metabolic stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

- 3,3,3-Trifluoropropionaldehyde hydrate

- Trifluoroacetaldehyde monohydrate

- Trifluoroacetaldehyde ethyl hemiacetal

- 2-(Trifluoromethyl)pyrazine

- 4-(Trifluoromethyl)benzaldehyde

Uniqueness: 2-(Trifluoromethyl)propionaldehyde stands out due to its specific structural configuration, which imparts unique reactivity and stability compared to other trifluoromethyl-containing aldehydes. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

Biologische Aktivität

2-(Trifluoromethyl)propionaldehyde is a compound that has garnered attention due to its unique trifluoromethyl group, which significantly influences its biological activity. This article explores the biological properties of this compound, including its pharmacological effects, potential applications in medicinal chemistry, and its mechanisms of action.

The trifluoromethyl group () is known for its strong electron-withdrawing properties, which can enhance the lipophilicity and biological activity of organic compounds. This modification often leads to increased membrane permeability and improved interactions with biological targets.

Anti-Inflammatory and Anti-Tumor Effects

Recent studies have highlighted the potential of trifluoromethyl-substituted compounds, including this compound, in exhibiting anti-inflammatory and anti-tumor activities. For instance, a study on trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones demonstrated their ability to inhibit NF-κB activation, leading to reduced inflammation and promotion of apoptosis in hepatoma cells (HepG2) . The mechanism involved down-regulating Bcl-2 and up-regulating Bax and C-caspase-3, indicating a pathway that could be relevant for developing therapeutic agents against liver cancer.

| Compound | Activity | Mechanism |

|---|---|---|

| 3,5-bis(arylidene)-4-piperidones | Anti-tumor, Anti-inflammatory | Inhibition of NF-κB activation, apoptosis promotion |

Enzyme Inhibition

This compound has also been investigated for its role as an inhibitor of specific enzymes. For example, in the context of the MEP pathway, it has been suggested that fluorinated compounds can disrupt enzyme activity by altering substrate binding dynamics . This inhibition can lead to toxic accumulation of metabolites in certain pathogens, presenting a novel approach for anti-infective drug design.

Insecticidal Activity

A study on novel trifluoromethylated pyrazole oxime ether derivatives indicated that certain compounds showed promising insecticidal activities against pests like Aphis craccivora. This suggests that modifications involving the trifluoromethyl group can enhance biological efficacy in agricultural applications .

Pharmacological Applications

Research has explored the design of bivalent ligands incorporating trifluoromethyl groups to enhance selectivity and potency for opioid receptors. These compounds aim to reduce addictive liability while maintaining analgesic properties . The incorporation of this compound into such designs could potentially yield new therapeutic agents with improved safety profiles.

The biological activity of this compound is largely attributed to:

- Inhibition of NF-κB Pathway : This pathway is crucial in inflammation and cancer progression. Compounds that inhibit this pathway can lead to decreased tumor growth and inflammation.

- Modulation of Enzyme Activities : The presence of the trifluoromethyl group can enhance or inhibit enzyme activities by affecting binding interactions at active sites.

- Enhanced Membrane Permeability : The lipophilic nature conferred by the trifluoromethyl group allows better penetration through cellular membranes, facilitating greater bioavailability.

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-3(2-8)4(5,6)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHMHPBDSYKXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381967 | |

| Record name | 3,3,3-trifluoro-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58928-28-2 | |

| Record name | 3,3,3-trifluoro-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3,3,3-trifluoropropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.